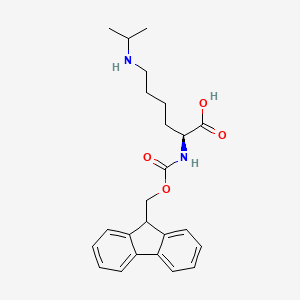

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid is a synthetic amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino moiety and an isopropylamine substituent at the ε-position of the hexanoic acid backbone. This compound is primarily utilized in peptide synthesis as a building block, leveraging the Fmoc group’s base-labile properties for orthogonal deprotection . Its structural analogs vary in substituents at the ε-position, which influence solubility, stability, and application-specific reactivity.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(propan-2-ylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O4/c1-16(2)25-14-8-7-13-22(23(27)28)26-24(29)30-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22,25H,7-8,13-15H2,1-2H3,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKFCDPUJPTFKG-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid typically involves the protection of the amino groups of L-lysine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF.

Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

Major Products

The major products formed from these reactions are peptides with specific sequences, where the Fmoc group is removed to allow further elongation of the peptide chain .

Scientific Research Applications

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS). This structural motif enhances the stability and solubility of peptides during synthesis.

Peptide Synthesis

One of the primary applications of Fmoc-Ile(ips)-OH is in the synthesis of peptides. The Fmoc group allows for easy deprotection under mild conditions, facilitating the stepwise assembly of peptide chains. This method is particularly useful for synthesizing complex peptides that require specific amino acid sequences.

Case Study: Synthesis of Antimicrobial Peptides

A study demonstrated the use of Fmoc-Ile(ips)-OH in the synthesis of antimicrobial peptides that exhibit activity against resistant bacterial strains. The synthesized peptides showed enhanced stability and efficacy compared to their non-Fmoc counterparts .

Drug Development

Fmoc-Ile(ips)-OH has been explored as a building block in the development of novel therapeutics, particularly in oncology and infectious diseases. Its ability to enhance peptide stability makes it a valuable candidate for drug design.

Case Study: Anticancer Agents

Research has indicated that peptides incorporating Fmoc-Ile(ips)-OH can bind effectively to target proteins involved in cancer progression, leading to potential therapeutic applications .

Bioconjugation Techniques

The compound is also utilized in bioconjugation strategies, where it serves as a linker for attaching various biomolecules, such as drugs or imaging agents, to peptides or proteins.

Case Study: Targeted Drug Delivery

In targeted drug delivery systems, Fmoc-Ile(ips)-OH has been used to conjugate chemotherapeutics to tumor-targeting peptides, improving the selectivity and reducing side effects associated with traditional chemotherapy .

Advantages Over Other Amino Acids

| Feature | Fmoc-Ile(ips)-OH | Other Amino Acids |

|---|---|---|

| Stability | High | Variable |

| Solubility | Good | Variable |

| Deprotection Conditions | Mild | Harsh conditions |

| Application Versatility | Broad | Limited |

Market Availability

Fmoc-Ile(ips)-OH is commercially available from several suppliers, ensuring accessibility for research purposes.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted side reactions during peptide bond formation. The protected lysine can then be incorporated into a growing peptide chain, and the Fmoc group can be removed under mild conditions to expose the amino group for further reactions .

Comparison with Similar Compounds

Core Structural Features

All analogs share the Fmoc-protected α-amino hexanoic acid backbone. Key differences lie in the ε-position substituents, which modulate chemical behavior:

Substituent Impact on Properties

- Isopropylamino (Target Compound): Enhances nucleophilicity for coupling reactions while maintaining moderate steric bulk. Likely improves solubility in polar aprotic solvents (e.g., DMF) compared to aromatic substituents .

- Mmt Group : Acid-labile protection (cleaved under mild acidic conditions), enabling selective deprotection without disrupting Fmoc .

- Boc Group : Orthogonal to Fmoc (acid-labile), allowing sequential deprotection in multi-step syntheses .

- Triazine Moiety: Facilitates non-covalent interactions with DNA, enabling applications in hybrid biomolecular assemblies .

Stability and Reactivity

- Fmoc Group : Base-sensitive (cleaved with piperidine), making the target compound compatible with solid-phase peptide synthesis (SPPS) .

- ε-Substituent Effects: Mmt and Boc: Require acidic deprotection (e.g., TFA for Mmt , HCl for Boc ). Phosphoryl Group (): Introduces polarity, enhancing aqueous solubility but complicating purification . Isopropylamino: Stable under SPPS conditions but may require activation (e.g., HBTU/HOBt) for efficient coupling .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid, often referred to as Fmoc-Ahx-Iso, is a synthetic compound notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility. The isopropylamino group contributes to its lipophilicity, potentially influencing its interaction with biological membranes. The general structure can be summarized as follows:

- Fmoc Group : Provides stability and prevents premature reactions.

- Hexanoic Acid Backbone : Serves as a spacer in peptide synthesis.

- Isopropylamino Group : May enhance biological activity through hydrophobic interactions.

The biological activity of Fmoc-Ahx-Iso is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The Fmoc group stabilizes the compound during reactions, while the hexanoic acid moiety may facilitate interactions through hydrogen bonding and hydrophobic forces .

Key Mechanisms:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes involved in bacterial cell wall synthesis, such as enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis .

- Antimicrobial Activity : The structural components suggest potential antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

Antimicrobial Studies

Recent studies have evaluated the antimicrobial activity of related fluorenyl derivatives. For instance, compounds derived from the fluorenone structure have demonstrated significant inhibitory effects against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| Fmoc-Ahx-Iso | S. aureus | 50 µg/mL | 20 |

| Fmoc-Ahx-Iso | E. coli | 100 µg/mL | 18 |

| Reference Antibiotic (Ampicillin) | S. aureus | 10 µg/mL | 25 |

Cytotoxicity Assays

In vitro studies have assessed the cytotoxicity of Fmoc-Ahx-Iso against various cancer cell lines. The results indicate a dose-dependent response, suggesting that higher concentrations lead to increased cell death:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 20 |

Molecular Docking Studies

Molecular docking analyses have been performed to elucidate the binding interactions between Fmoc-Ahx-Iso and target proteins. These studies reveal that the compound forms stable interactions within the active sites of relevant enzymes:

Q & A

Q. What are the critical safety precautions for handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid in laboratory settings?

- Methodological Answer: This compound is classified under GHS Category 4 for acute oral toxicity (H302), Category 2 for skin irritation (H315), and Category 2A for eye irritation (H319). Researchers must:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of dust or aerosols (H335).

- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with water .

- Store in tightly sealed containers under inert gas (e.g., argon) and room temperature to prevent degradation .

Q. How is this compound synthesized, and what role does the Fmoc group play in its stability?

- Methodological Answer: The synthesis typically involves Fmoc (fluorenylmethyloxycarbonyl) protection of the amino group to prevent undesired side reactions. For example:

- Step 1: Activate the carboxylic acid using coupling agents like HATU or DIC in anhydrous DCM.

- Step 2: Introduce the isopropylamine group via nucleophilic substitution under basic conditions (e.g., DIEA).

- Step 3: Deprotect the Fmoc group using 20% piperidine in DMF.

The Fmoc group enhances solubility in organic solvents and allows for selective deprotection under mild conditions, critical for peptide synthesis .

Q. What storage conditions are optimal to preserve the compound’s integrity?

- Methodological Answer: Store at 2–8°C in the dark under an inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis. Use amber glass vials to minimize light-induced degradation. Stability studies indicate no hazardous decomposition under these conditions, but prolonged exposure to moisture or strong acids/bases should be avoided .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency for this compound?

- Methodological Answer: Microwave irradiation reduces reaction times from hours to minutes by enhancing kinetic control . For example:

- A 10-minute microwave cycle at 80°C in DMF achieves >90% coupling efficiency for Fmoc-protected intermediates.

- This method minimizes racemization and side-product formation, critical for maintaining stereochemical integrity in chiral compounds .

Q. What analytical techniques are recommended for confirming purity and structural identity?

- Methodological Answer:

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% by UV at 254 nm).

- NMR : H and C NMR in DMSO-d6 confirm the presence of Fmoc (δ 7.2–7.8 ppm, aromatic protons) and isopropylamino groups (δ 1.0–1.2 ppm, CH3).

- MALDI-TOF : Accurately determine molecular weight (expected [M+H]: ~500–600 Da) .

Q. How does the compound interact with biological targets, and what assays validate its activity?

- Methodological Answer: The isopropylamino group may engage in hydrogen bonding or hydrophobic interactions with enzyme active sites. To study this:

Q. What are the limitations of current toxicity data, and how can researchers address them?

- Methodological Answer: Existing SDSs lack ecotoxicological data (e.g., LC50 for aquatic organisms) and chronic exposure effects. To fill gaps:

- Conduct Ames tests for mutagenicity.

- Use in silico models (e.g., ECOSAR) to predict environmental fate.

- Collaborate with toxicology labs for subacute exposure studies in model organisms .

Key Research Gaps

- Stereochemical Purity : No studies compare racemization rates under different coupling conditions.

- Metabolic Pathways : Unknown metabolites in mammalian systems require LC-MS/MS profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.